

# "2-chloro-N-(2,4-dichlorophenyl)propanamide" chemical structure and properties

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## Compound of Interest

Compound Name: 2-chloro-N-(2,4-dichlorophenyl)propanamide

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An In-depth Technical Guide to Chloroanilide Herbicides: Focus on **2-chloro-N-(2,4-dichlorophenyl)propanamide**

## Introduction: A Tale of Two Isomers

The world of agricultural chemistry is rich with examples of how subtle changes in molecular structure can significantly impact biological activity. This guide focuses on the chemical properties, synthesis, and potential applications of **2-chloro-N-(2,4-dichlorophenyl)propanamide**. While specific data for this compound is not extensively documented in public literature, its structure invites a direct and informative comparison with its well-studied and commercially significant isomer, Propanil, also known as N-(3,4-dichlorophenyl)propanamide.<sup>[1][2]</sup>

Propanil is a selective, post-emergence contact herbicide that has been a cornerstone of weed management in rice cultivation since its introduction in the 1960s.<sup>[2][3][4]</sup> It belongs to the anilide class of herbicides and is highly effective against a wide spectrum of grasses and broad-leaved weeds.<sup>[1][3]</sup> This guide will leverage the extensive body of knowledge on Propanil to build a predictive and scientifically grounded understanding of **2-chloro-N-(2,4-dichlorophenyl)propanamide**, highlighting the critical structural differences:

- **Phenyl Ring Substitution:** The target compound features a 2,4-dichloro substitution pattern on the phenyl ring, whereas Propanil has a 3,4-dichloro pattern.

- **Aliphatic Chain Substitution:** The target compound includes a chlorine atom at the second carbon of the propanamide chain, a feature absent in Propanil.

By examining these differences, we can infer the probable characteristics of **2-chloro-N-(2,4-dichlorophenyl)propanamide**, providing a valuable technical resource for researchers in herbicide development and related fields.

## PART 1: Chemical Structure and Physicochemical Properties

The foundation of a compound's function lies in its structure and resulting physical properties. These characteristics dictate its solubility, stability, environmental fate, and interaction with biological systems.

### Molecular Structure

The IUPAC name, N-(3,4-dichlorophenyl)propanamide, corresponds to the widely used herbicide Propanil.<sup>[1]</sup> The molecular formula for Propanil is C<sub>9</sub>H<sub>9</sub>Cl<sub>2</sub>NO, and its molecular weight is 218.08 g/mol.<sup>[1][2][5]</sup>

Target Compound: **2-chloro-N-(2,4-dichlorophenyl)propanamide**

- **Molecular Formula:** C<sub>9</sub>H<sub>8</sub>Cl<sub>3</sub>NO
- **Key Structural Features:**
  - An amide functional group linking a propanoyl chain to a dichlorinated aniline ring.
  - Chlorine atoms at positions 2 and 4 of the phenyl ring.
  - A chlorine atom at the alpha-carbon (position 2) of the propanamide moiety.

### Physicochemical Properties: A Comparative Analysis

Predicting the precise properties of **2-chloro-N-(2,4-dichlorophenyl)propanamide** without experimental data is challenging. However, we can establish a strong baseline by examining the known properties of Propanil and analyzing the expected impact of the structural modifications.

Table 1: Physicochemical Properties of Propanil (N-(3,4-dichlorophenyl)propanamide)

Property	Value	Source(s)
CAS Number	709-98-8	[1][5][6]
Molecular Weight	218.08 g/mol	[1][2][5]
Appearance	Colorless to brown crystalline solid	[1][3][6]
Melting Point	91-93 °C	[2][5][7]
Boiling Point	351 - 369.9 °C at 760 mmHg	[6][7]
Water Solubility	130 - 225 mg/L (ppm) at 20-25 °C (Very Poor)	[1][6]
Vapor Pressure	$9.1 \times 10^{-7}$ mmHg	[1]
LogP (Octanol-Water Partition Coefficient)	3.07 - 3.1	[6][8]

Expert Insights on the Target Compound (**2-chloro-N-(2,4-dichlorophenyl)propanamide**):

- **Molecular Weight:** The addition of a third chlorine atom increases the molecular weight to approximately 252.52 g/mol .
- **Polarity and Solubility:** The 2,4-dichloro substitution pattern on the phenyl ring may slightly alter the molecule's dipole moment compared to the 3,4- pattern. The addition of the electronegative chlorine on the aliphatic chain will increase the overall polarity. This might lead to a modest increase in water solubility compared to Propanil, though it would likely remain poorly soluble.
- **Melting and Boiling Points:** The increased molecular weight and potential for altered crystal packing due to the different substitution patterns would likely result in higher melting and boiling points.
- **Reactivity:** The alpha-chloro on the amide chain introduces a new reactive site. This C-Cl bond is susceptible to nucleophilic substitution, which could be a key pathway for

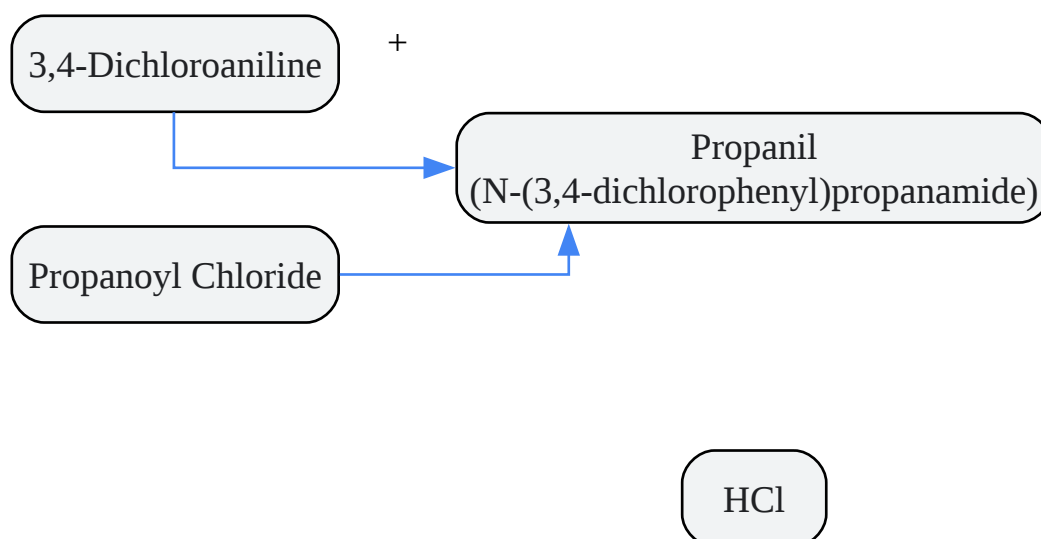
metabolism or degradation, differing from Propanil's primary hydrolytic pathway.

## PART 2: Synthesis and Manufacturing

The synthesis of anilide herbicides typically involves the acylation of a substituted aniline with an appropriate acyl chloride or carboxylic acid.

### Established Synthesis of Propanil

Propanil is produced industrially by reacting 3,4-dichloroaniline with propanoyl chloride.<sup>[2]</sup> This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.



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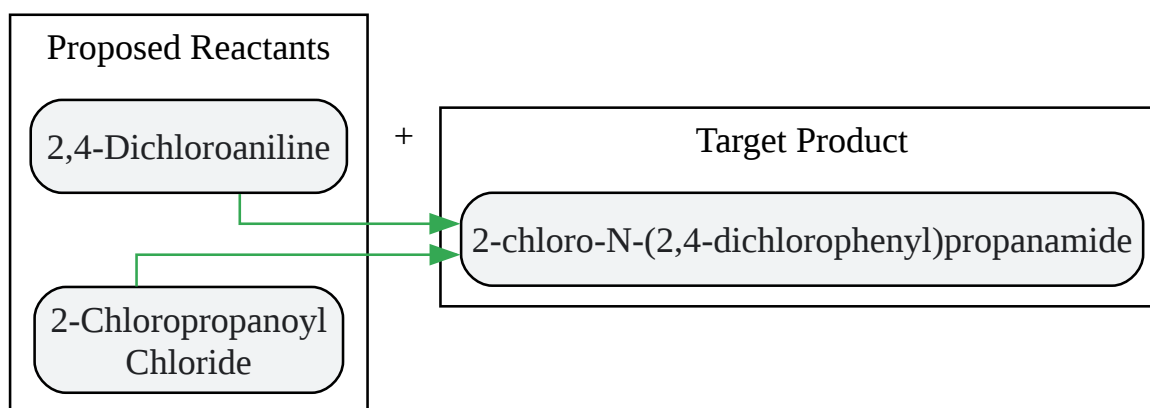
Caption: Established synthetic pathway for the herbicide Propanil.

### Proposed Synthesis for 2-chloro-N-(2,4-dichlorophenyl)propanamide

A logical and efficient synthetic route for the target compound would follow the same chemical principle. The key is selecting the correct precursors to achieve the desired substitution patterns.

Experimental Protocol (Proposed):

- **Precursor Selection:** The required starting materials are 2,4-dichloroaniline and 2-chloropropanoyl chloride.
- **Reaction Setup:** In a well-ventilated fume hood, dissolve 2,4-dichloroaniline in an inert aprotic solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap for HCl.
- **Acylation:** Cool the solution in an ice bath. Slowly add an equimolar amount of 2-chloropropanoyl chloride dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas. A weak base (e.g., pyridine or triethylamine) can be added to the reaction mixture to act as an acid scavenger, driving the reaction to completion.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Workup and Purification:**
  - Wash the reaction mixture sequentially with dilute HCl (to remove excess base), water, and brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **2-chloro-N-(2,4-dichlorophenyl)propanamide**.



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Caption: Proposed synthetic route for the target compound.

## PART 3: Analytical Methodologies

Accurate identification and quantification are critical for research, quality control, and environmental monitoring. For chloroanilide compounds, chromatographic methods are the gold standard.

### Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required to detect and quantify trace amounts of herbicides in complex matrices like soil, water, and biological tissues.[9][10]

Generalized LC-MS/MS Protocol:

- Sample Preparation (Extraction):
  - Objective: To isolate the analyte from the sample matrix.
  - Water Samples: Acidify the sample and perform solid-phase extraction (SPE) using a C18 cartridge. Elute the analyte with a solvent like methanol or acetonitrile.[10]
  - Soil/Tissue Samples: Homogenize the sample with an organic solvent mixture (e.g., acetone or acetonitrile/methanol), followed by centrifugation to separate the solid and

liquid phases.[9] A cleanup step using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to remove interfering compounds.[9]

- Chromatographic Separation (LC):
  - Objective: To separate the target analyte from other components in the extract before it enters the mass spectrometer.
  - Column: A reverse-phase column, such as a C18, is typically used.[9][10]
  - Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid to improve ionization, is employed.[9]
- Detection and Quantification (MS/MS):
  - Objective: To unambiguously identify and quantify the analyte.
  - Ionization: Electrospray ionization (ESI) in positive ion mode is common for anilide compounds.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is used. A specific precursor ion (the protonated molecular ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering provides exceptional selectivity. For **2-chloro-N-(2,4-dichlorophenyl)propanamide** ( $C_9H_8Cl_3NO$ ), the precursor ion would be the  $[M+H]^+$  ion at  $m/z \sim 252$ .

## PART 4: Mechanism of Action and Applications

### Propanil's Mode of Action: A Photosynthesis Inhibitor

The herbicidal activity of Propanil is well-understood. It acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[2][4][11] By binding to the D1 protein in PSII, it blocks the flow of electrons, which halts  $CO_2$  fixation and the production of energy (ATP) and reducing power (NADPH) needed for plant growth.[2] This disruption leads to the generation of reactive oxygen species, causing rapid photo-oxidative damage, cell death, and visible symptoms like leaf yellowing and necrosis.[4]

## Predicted Activity of 2-chloro-N-(2,4-dichlorophenyl)propanamide

Hypothesis: Based on the principle of structure-activity relationships, the N-(dichlorophenyl)propanamide scaffold is the key pharmacophore for PSII inhibition. Therefore, it is highly probable that **2-chloro-N-(2,4-dichlorophenyl)propanamide** also functions as a PSII inhibitor.

- Causality: The core anilide structure is responsible for binding to the D1 protein. The specific substitution patterns on the phenyl ring and the side chain will modulate the binding affinity and, consequently, the herbicidal potency. The 2,4-dichloro pattern and the alpha-chloro group may enhance or decrease its effectiveness compared to Propanil, an outcome that would require empirical testing.

## Selectivity and Metabolism

Propanil's selectivity for use in rice is a classic example of metabolic detoxification. Rice plants possess a high level of an enzyme called aryl acylamidase (AAA), which rapidly hydrolyzes Propanil into non-phytotoxic 3,4-dichloroaniline and propionic acid.<sup>[2][4]</sup> Most target weeds lack sufficient levels of this enzyme and therefore succumb to the herbicide.<sup>[2]</sup>

It is plausible that **2-chloro-N-(2,4-dichlorophenyl)propanamide** would also be a substrate for AAA, being hydrolyzed to 2,4-dichloroaniline and 2-chloropropionic acid. The rate of this hydrolysis in different plant species would determine its crop selectivity profile.

## PART 5: Toxicology and Safety

The toxicological profile of any pesticide is of paramount importance for human and environmental safety.

- Human Toxicology (based on Propanil): Propanil is considered to be of low to moderate toxicity.<sup>[12]</sup> The primary concern in acute poisoning is the induction of methemoglobinemia.<sup>[12]</sup> This condition arises because the metabolite, 3,4-dichloroaniline, oxidizes the iron in hemoglobin from the ferrous ( $\text{Fe}^{2+}$ ) to the ferric ( $\text{Fe}^{3+}$ ) state, forming methemoglobin, which cannot transport oxygen.<sup>[12]</sup> Symptoms of severe poisoning include cyanosis, confusion, and respiratory depression.<sup>[12]</sup>



- **Predicted Hazard:** The predicted metabolite of the target compound, 2,4-dichloroaniline, is also a known toxicant and is reasonably anticipated to be a human carcinogen. It would also be expected to cause methemoglobinemia. Therefore, **2-chloro-N-(2,4-dichlorophenyl)propanamide** should be handled with extreme caution, assuming a similar or potentially greater hazard profile than Propanil.
- **Safety Precautions:** When handling this compound, all standard laboratory safety protocols must be followed:
  - Work in a certified chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
  - Avoid inhalation of dust or vapors and prevent skin contact.
  - Have a material safety data sheet (MSDS) for the compound and its precursors readily available.

## Conclusion

While **2-chloro-N-(2,4-dichlorophenyl)propanamide** is not a widely documented chemical, a robust scientific profile can be constructed through comparative analysis with its renowned isomer, Propanil. It is predicted to be a crystalline solid with poor water solubility, synthesized via the acylation of 2,4-dichloroaniline. Its biological activity most likely stems from the inhibition of photosystem II, and its toxicological properties are expected to be driven by its metabolic conversion to 2,4-dichloroaniline. This guide provides a comprehensive technical framework for researchers, enabling them to approach the synthesis, analysis, and evaluation of this and other novel chloroanilide compounds with a solid foundation of scientific expertise and safety awareness. Further empirical research is necessary to validate these predictions and fully characterize its potential as a new active ingredient.

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